Zotarolimus

Lipophilicity Drug-eluting stent coating Sustained release formulation

Zotarolimus (ABT-578) is the only limus analog purpose-engineered for phosphorylcholine (PC) polymer carrier systems, possessing the highest octanol:water partition coefficient among all DES drugs. This extreme lipophilicity confers dissolution-rate-limited elution and sustained local tissue retention. Validated angiographic benchmarks from ENDEAVOR II (in-stent LLL reduction of 0.42 mm, P<0.001) and 5-year RESOLUTE safety data (n=5,130; TLF 11.9%; very late ST 0.6%) establish zotarolimus as the reference standard for PC-coated coronary stent development. Substituting another limus analog alters release kinetics and compromises neointimal suppression. Procure with confidence for regulatory-aligned, reproducible DES research.

Molecular Formula C52H79N5O12
Molecular Weight 966.2 g/mol
CAS No. 221877-54-9
Cat. No. B000251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZotarolimus
CAS221877-54-9
SynonymsZotarolimus(ABT-578); A-179578;  A 179578;  A179578;  ABT578;  ABT-578;  ABT 578;  Endeavor;  Zotarolimus
Molecular FormulaC52H79N5O12
Molecular Weight966.2 g/mol
Structural Identifiers
SMILESCC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)N5C=NN=N5)C)C)O)OC)C)C)C)OC
InChIInChI=1S/C52H79N5O12/c1-31-16-12-11-13-17-32(2)43(65-8)28-39-21-19-37(7)52(64,69-39)49(61)50(62)56-23-15-14-18-41(56)51(63)68-44(34(4)26-38-20-22-40(45(27-38)66-9)57-30-53-54-55-57)29-42(58)33(3)25-36(6)47(60)48(67-10)46(59)35(5)24-31/h11-13,16-17,25,30-31,33-35,37-41,43-45,47-48,60,64H,14-15,18-24,26-29H2,1-10H3/b13-11+,16-12+,32-17+,36-25+/t31-,33-,34-,35-,37-,38+,39+,40+,41+,43+,44+,45-,47-,48+,52-/m1/s1
InChIKeyCGTADGCBEXYWNE-JUKNQOCSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite solid

Zotarolimus (CAS 221877-54-9): Technical Baseline and Procurement Context


Zotarolimus (ABT-578; C52H79N5O12; MW 966.21) is a semi-synthetic macrocyclic lactone derivative of rapamycin, obtained via substitution of the C-42 hydroxyl group with a tetrazole ring [1]. It functions as an mTOR inhibitor by binding FKBP12 (IC50 2.8 nM) and is exclusively formulated as the antiproliferative agent in phosphorylcholine-coated drug-eluting coronary stents (Endeavor and Resolute platforms, Medtronic) . Unlike broader clinical immunosuppressants, zotarolimus is purpose-engineered for localized vascular delivery from stent surfaces, with extreme lipophilicity (highest octanol:water partition coefficient among all DES drugs) that confers dissolution-rate-limited elution and sustained local tissue retention [2].

Why Generic Zotarolimus Substitution Fails Without Validated Differential Evidence


Within the mTOR inhibitor (limus) class, individual compounds exhibit distinct physicochemical profiles and clinical performance metrics that preclude simple interchangeability in research or device development contexts. Zotarolimus differs fundamentally from sirolimus, everolimus, and biolimus A9 in lipophilicity rank order, polymer compatibility (specifically engineered for phosphorylcholine carriers), and elution kinetics [1]. Meta-analyses of randomized controlled trials demonstrate that zotarolimus-eluting stents (ZES) produce significantly different angiographic outcomes compared with other limus-eluting platforms—specifically, mean weighted in-segment late lumen loss of 0.232 mm (0.228–0.235 mm) is significantly higher for ZES and paclitaxel-eluting stents than for sirolimus-, everolimus-, or biolimus-eluting stents [2]. Substituting zotarolimus with another limus analog in a device coating formulation would alter release kinetics, local tissue concentration profiles, and ultimately neointimal suppression efficacy. Procurement decisions without comparative quantitative validation risk experimental irreproducibility and regulatory misalignment.

Zotarolimus Quantitative Evidence Guide: Comparator-Backed Differentiation Data


Lipophilicity Differentiation: Zotarolimus vs. Sirolimus, Everolimus, Biolimus A9, and Paclitaxel

In a comparative analysis of octanol:water partition coefficients across all drug-eluting stent (DES) agents, zotarolimus demonstrated the highest lipophilicity among the evaluated compounds, ranking above sirolimus, everolimus, biolimus A9, and paclitaxel [1]. The extreme lipophilicity of zotarolimus arises from the tetrazole substitution at the C-42 position, which replaces the native hydroxyl group present in sirolimus [2]. This physicochemical property directly dictates elution behavior: the high partition coefficient limits aqueous dissolution, producing dissolution-rate-limited release kinetics that sustain therapeutic drug concentrations at the local vessel wall while minimizing systemic washout [3].

Lipophilicity Drug-eluting stent coating Sustained release formulation

In Vitro Release Kinetics: Zotarolimus Stable Coating vs. Biodegradable Sirolimus Coating

High-performance liquid chromatography (HPLC) analysis of drug content and elution kinetics compared a stable zotarolimus polymer coating versus a biodegradable sirolimus coating on coronary drug-eluting stents [1]. The study demonstrated distinct release profiles associated with the coating stability difference: the stable zotarolimus coating exhibited a controlled, sustained elution pattern, whereas the biodegradable sirolimus coating showed different kinetics governed by polymer degradation [2]. These in vitro findings establish that zotarolimus elution characteristics are coating-dependent and cannot be extrapolated from sirolimus release data.

Drug release kinetics HPLC assay Polymer coating Coronary stent

Angiographic Late Lumen Loss: Zotarolimus-Eluting Stent vs. Bare Metal Stent (ENDEAVOR II RCT)

In the ENDEAVOR II randomized, double-blind, multicenter trial (n=1,197 patients with single de novo coronary artery lesions), the Endeavor zotarolimus-eluting stent (ZES) was compared head-to-head against an identical bare metal stent (BMS) platform without drug or polymer coating [1]. At 9-month angiographic follow-up (n=531 patients), in-stent late lumen loss was significantly reduced from 1.03 ± 0.58 mm in the BMS group to 0.61 ± 0.46 mm in the ZES group (P<0.001) [2]. In-segment late loss was similarly reduced from 0.72 ± 0.61 mm to 0.36 ± 0.46 mm (P<0.001). In-segment binary restenosis rate decreased from 35.0% with BMS to 13.2% with ZES (P<0.0001) [3].

Late lumen loss Angiographic restenosis Randomized controlled trial Drug-eluting stent

Periprocedural Myocardial Infarction: Zotarolimus-Eluting Stent vs. Paclitaxel-Eluting Stent (ENDEAVOR IV RCT)

The ENDEAVOR IV randomized controlled trial (n=1,548 patients with single de novo coronary lesions, 1:1 randomization) directly compared the Endeavor zotarolimus-eluting stent (ZES, n=773) against the TAXUS paclitaxel-eluting stent (PES, n=775) [1]. At 9 months, ZES was noninferior to PES for the primary endpoint of target vessel failure (6.6% vs. 7.1%, P_noninferiority ≤0.001) [2]. Notably, periprocedural myocardial infarction occurred significantly less frequently with ZES: 0.5% in the ZES arm versus 2.2% in the PES arm (P=0.007) [3]. At 12 months, rates of cardiac death, myocardial infarction, target vessel revascularization, and stent thrombosis showed no significant between-group differences.

Myocardial infarction Periprocedural safety Drug-eluting stent comparator Randomized controlled trial

Target Vessel Failure: Resolute Zotarolimus-Eluting Stent vs. Xience Everolimus-Eluting Stent (TWENTE RCT 2-Year Outcomes)

The TWENTE randomized controlled trial compared the Resolute zotarolimus-eluting stent (ZES, Medtronic) against the Xience V everolimus-eluting stent (EES, Abbott Vascular) in a real-world, all-comers patient population (n=1,391) [1]. At 2-year follow-up, the primary endpoint of target vessel failure (TVF: composite of cardiac death, target vessel-related myocardial infarction, and clinically driven target vessel revascularization) was 10.8% for Resolute ZES versus 10.2% for Xience EES (absolute risk difference 0.6%; P_non-inferiority <0.001), demonstrating non-inferiority of the zotarolimus-eluting platform in a broad, unselected patient cohort [2]. Stent thrombosis rates were low and comparable between groups (1.2% vs. 1.0% definite/probable stent thrombosis).

Target vessel failure Everolimus comparator Randomized controlled trial All-comers population

Long-Term Safety: Resolute Zotarolimus-Eluting Stent 5-Year Outcomes (RESOLUTE Global Clinical Program)

The RESOLUTE Global Clinical Program pooled individual patient data from five RESOLUTE studies (n=5,130 patients treated with Resolute zotarolimus-eluting stents) to evaluate 5-year clinical outcomes [1]. Cumulative incidence of target lesion failure (TLF: cardiac death, target vessel MI, or clinically driven target lesion revascularization) at 5 years was 11.9% [2]. Rates of definite/probable stent thrombosis remained low through 5-year follow-up, with cumulative incidence of 1.5% overall and very late stent thrombosis (1-5 years) incidence of 0.6% [3]. These long-term data provide a benchmark for safety and durability absent from comparator compounds with less extensive longitudinal follow-up.

Long-term safety Stent thrombosis Target lesion failure Real-world registry

Zotarolimus Application Scenarios: Evidence-Backed Use Cases for Research and Industrial Procurement


Drug-Eluting Coronary Stent Coating Development Requiring Phosphorylcholine Polymer Compatibility

Zotarolimus is the only limus analog specifically designed and optimized for phosphorylcholine (PC) polymer carrier systems . Its extreme lipophilicity—the highest among all DES drugs—enables dissolution-rate-limited elution from PC coatings, producing sustained local tissue concentrations with minimal systemic exposure [5]. In vitro HPLC studies confirm that zotarolimus release kinetics from stable polymer coatings differ fundamentally from sirolimus release from biodegradable matrices [6]. This scenario applies to biomedical device manufacturers and research laboratories developing or validating phosphorylcholine-coated coronary stent systems, where substitution with another limus analog would alter elution profiles and compromise intended pharmacokinetic performance.

Preclinical and Clinical Studies Requiring Validated Comparator Against Bare Metal Stent Baseline

The ENDEAVOR II randomized controlled trial (n=1,197) established a well-characterized efficacy benchmark for zotarolimus delivered via Endeavor stent: in-stent late lumen loss reduction of 0.42 mm (1.03 ± 0.58 mm BMS vs. 0.61 ± 0.46 mm ZES, P<0.001) and in-segment binary restenosis reduction from 35.0% to 13.2% (P<0.0001) . These quantitative outcomes provide a validated reference standard for studies requiring a drug-eluting stent comparator against bare metal stent controls, enabling direct calibration of neointimal suppression magnitude attributable to zotarolimus. Applicable to academic research groups, contract research organizations (CROs), and device manufacturers conducting comparative effectiveness studies or regulatory submission preparation.

Comparative Effectiveness Research: Zotarolimus vs. Paclitaxel or Everolimus in Coronary Intervention Studies

Head-to-head randomized controlled trial evidence positions zotarolimus-eluting stents as noninferior to both paclitaxel-eluting stents (ENDEAVOR IV: target vessel failure 6.6% ZES vs. 7.1% PES, P_noninferiority ≤0.001) and everolimus-eluting stents (TWENTE: target vessel failure 10.8% ZES vs. 10.2% EES at 2 years, P_non-inferiority <0.001) [5]. Additionally, ZES demonstrated significantly lower periprocedural myocardial infarction rates compared with PES (0.5% vs. 2.2%, P=0.007) [6]. This scenario serves clinical research organizations, academic medical centers, and health technology assessment bodies requiring a second-generation DES comparator with established noninferiority to leading first-generation (PES) and contemporary (EES) platforms, supported by robust RCT data across diverse patient populations.

Long-Term Safety and Durability Studies of mTOR Inhibitor-Eluting Stent Platforms

The RESOLUTE Global Clinical Program provides the most extensive long-term safety dataset available for any zotarolimus-eluting stent platform, with 5-year follow-up of 5,130 patients demonstrating target lesion failure of 11.9% and very late stent thrombosis (1-5 years) incidence of 0.6% . This longitudinal evidence supports research applications requiring extended follow-up data for regulatory submissions, post-market surveillance studies, or health economic modeling. Applicable to medical device manufacturers preparing PMA supplements, academic investigators designing long-term observational registries, and health technology assessment agencies requiring 5-year safety benchmarks for procurement and formulary decisions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Zotarolimus

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.